4,5-Dioxodehydroasimilobine

Antiplatelet Cardiovascular Thrombosis

4,5-Dioxodehydroasimilobine (also referred to as Noraristolodione) is a naturally occurring 4,5-dioxoaporphine alkaloid with molecular formula C17H11NO4 and molecular weight 293.27 g/mol. The compound has been isolated from multiple botanical sources including Houttuynia cordata, Aristolochia triangularis, Saururus chinensis, and Uvaria kweichowensis.

Molecular Formula C17H11NO4
Molecular Weight 293.27 g/mol
Cat. No. B13929627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dioxodehydroasimilobine
Molecular FormulaC17H11NO4
Molecular Weight293.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C3=C1C4=CC=CC=C4C=C3NC(=O)C2=O)O
InChIInChI=1S/C17H11NO4/c1-22-16-12(19)7-10-13-11(18-17(21)15(10)20)6-8-4-2-3-5-9(8)14(13)16/h2-7,19H,1H3,(H,18,21)
InChIKeyFPIKZASYTJSPJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dioxodehydroasimilobine (82644-81-3): A 4,5-Dioxoaporphine Alkaloid with Quantifiable Differentiation in Platelet and Immune Cell Assays


4,5-Dioxodehydroasimilobine (also referred to as Noraristolodione) is a naturally occurring 4,5-dioxoaporphine alkaloid with molecular formula C17H11NO4 and molecular weight 293.27 g/mol [1]. The compound has been isolated from multiple botanical sources including Houttuynia cordata, Aristolochia triangularis, Saururus chinensis, and Uvaria kweichowensis [2][3][4]. It belongs to the 4,5-dioxoaporphine subclass, characterized by a quinone-like dioxo moiety at the 4,5-positions of the aporphine skeleton, which distinguishes it structurally from standard aporphines such as asimilobine [5].

Why 4,5-Dioxodehydroasimilobine Cannot Be Interchanged with Other Aporphine Alkaloids in Antiplatelet or Immunomodulatory Research


Within the 4,5-dioxoaporphine subclass, compounds sharing the same core scaffold exhibit markedly divergent activity profiles across assay systems. For instance, in the same antiplatelet aggregation panel using rat PRP induced by ADP and thrombin, norcepharadione B (1), 4,5-dioxodehydroasimilobine (2), cepharadione B (3), and aristololactam B II (4) were all tested head-to-head, yet only a subset showed significant dual-pathway inhibition [1]. Similarly, in immune cell proliferation assays, 4,5-dioxodehydroasimilobine displayed an approximately 16-fold difference in potency between B-cell and T-cell inhibition, a selectivity profile that cannot be assumed for other 4,5-dioxoaporphines absent parallel testing [2]. These intra-class variations mean that substituting one alkaloid for another without confirmatory data introduces substantial experimental risk. The specific structural features of 4,5-dioxodehydroasimilobine—including the hydroxyl and methoxy substitution pattern on the aporphine core—directly influence its interaction with platelet aggregation pathways and immune cell signaling cascades, making generic substitution scientifically invalid .

Quantitative Differentiation Evidence for 4,5-Dioxodehydroasimilobine Versus In-Class Alkaloid Comparators


Dual-Pathway Antiplatelet Aggregation Activity of 4,5-Dioxodehydroasimilobine Compared to Eight Structurally Related Alkaloids

In a head-to-head evaluation of nine alkaloids isolated from Houttuynia cordata, 4,5-dioxodehydroasimilobine was one of only four compounds (along with norcepharadione B, aristololactam B II, and piperolactam A) that exhibited significant inhibitory effects on both ADP-induced and thrombin-induced platelet aggregation in rat platelet-rich plasma (PRP) using Born's method [1]. This dual-pathway activity distinguishes it from compounds such as aristololactam A II, sauristolactam, and splendidine, which failed to show significant inhibition in at least one pathway [1].

Antiplatelet Cardiovascular Thrombosis

Cell-Type Specific Immunomodulatory Activity: 16-Fold Differential Potency Between B-Cell and T-Cell Proliferation Inhibition

4,5-Dioxodehydroasimilobine demonstrates a pronounced cell-type selectivity in immune cell proliferation assays. Against LPS-induced BALB/c mouse B-cell proliferation, the compound exhibits an IC50 of 0.312 μM, while against ConA-induced BALB/c mouse T-cell proliferation, the IC50 is 4.93 μM—a 15.8-fold difference in potency favoring B-cell inhibition [1]. This differential sensitivity provides a quantifiable selectivity window not documented for the parent compound asimilobine in parallel immune cell assays.

Immunomodulation Lymphocyte Proliferation

Lack of Direct Anti-Inflammatory Activity in RAW264.7 Macrophages Despite Potent Lymphocyte Effects

In a standardized LPS-induced NO production assay using mouse RAW264.7 macrophages, 4,5-dioxodehydroasimilobine exhibited an IC50 > 10 μM, indicating negligible direct anti-inflammatory activity in this macrophage model [1]. This contrasts sharply with its sub-micromolar potency against B-cell proliferation (IC50 0.312 μM) in the same publication series, and also contrasts with other 4,5-dioxoaporphines such as cepharadione B, which shows tyrosinase inhibition at IC50 170 μM and growth inhibition in multiple cancer cell lines .

Anti-inflammatory Macrophage NO Production

Physical-Chemical Properties Supporting Experimental Reproducibility: Melting Point and Predicted ADMET Profile

4,5-Dioxodehydroasimilobine exhibits a melting point >300 °C (reported as 310-312 °C in CHCl3/MeOH) [1], which is substantially higher than that of asimilobine (melting point not publicly specified but typically lower for non-oxidized aporphines). This high thermal stability may reduce degradation risk during storage and handling. The compound has a calculated LogP of approximately 2.8 , and predicted ADMET properties include high probability of human intestinal absorption (94.21%) and human oral bioavailability (77.14%), with predicted mitochondrial subcellular localization (64.69%) [2]. It is predicted to be a non-inhibitor of P-glycoprotein (85.18% probability) and a non-substrate (90.51% probability), suggesting limited involvement in P-gp-mediated efflux or drug-drug interactions [2].

Physicochemical ADMET Formulation

Scientifically Validated Application Scenarios for 4,5-Dioxodehydroasimilobine Based on Quantitative Evidence


Dual-Pathway Antiplatelet Aggregation Screening in Cardiovascular Pharmacology

4,5-Dioxodehydroasimilobine is appropriate for use as a positive control or test compound in platelet aggregation studies where inhibition of both ADP-induced and thrombin-induced pathways is required. As demonstrated in direct head-to-head comparison with eight related alkaloids, the compound exhibits significant inhibition in both pathways when evaluated using Born's turbidimetric method in rat PRP [1]. This dual-pathway profile makes it suitable for research programs investigating multi-target antiplatelet mechanisms or screening natural product libraries for cardiovascular indications.

B-Cell Selective Immunomodulation Studies in Lymphocyte Biology

Given its 15.8-fold selectivity for B-cell over T-cell proliferation inhibition (B-cell IC50 0.312 μM vs. T-cell IC50 4.93 μM in BALB/c mouse splenocytes), 4,5-Dioxodehydroasimilobine is a rational choice for experiments requiring differential modulation of humoral versus cellular immune responses [1]. This selectivity profile supports its use in B-cell lymphoma research, autoimmune disease models where B-cell depletion or inhibition is therapeutic, or basic immunology studies dissecting lymphocyte subset signaling.

Natural Product Derivatization and 4,5-Dioxoaporphine Scaffold Optimization

As a naturally occurring 4,5-dioxoaporphine with defined physical-chemical properties (melting point >300 °C, LogP 2.8, molecular weight 293.27 g/mol), 4,5-Dioxodehydroasimilobine serves as a reliable starting scaffold for semi-synthetic derivatization programs [1][2]. The compound's high thermal stability supports reactions requiring elevated temperatures, and its predicted ADMET properties (94.21% intestinal absorption probability, low P-gp interaction liability) provide a favorable baseline for medicinal chemistry optimization . Its isolation from multiple plant sources, including Houttuynia cordata and Aristolochia species, ensures supply chain diversity for scaffold procurement [3].

Negative Control or Comparator for Macrophage-Mediated Inflammation Assays

4,5-Dioxodehydroasimilobine can serve as a negative control compound in RAW264.7 macrophage NO production assays, where it exhibits an IC50 > 10 μM, confirming lack of direct anti-inflammatory activity in this system [1]. This property makes it useful for assay validation, counter-screening to confirm target specificity, or as a baseline comparator when evaluating other 4,5-dioxoaporphines that may possess genuine anti-macrophage activity.

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